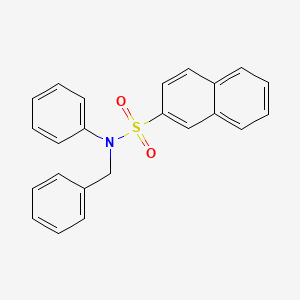
N-benzyl-N-phenylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-phenylnaphthalene-2-sulfonamide, also known as BNPS-skatole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the family of sulfonamide compounds that are widely used in the pharmaceutical industry. BNPS-skatole has been extensively studied for its potential applications in various fields, including biochemistry, enzymology, and drug discovery.
Mechanism of Action
The mechanism of action of N-benzyl-N-phenylnaphthalene-2-sulfonamide involves the binding of the compound to the active site of the enzyme or protein of interest. This binding leads to the inhibition of enzyme activity or disruption of protein-protein interactions, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-N-phenylnaphthalene-2-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-benzyl-N-phenylnaphthalene-2-sulfonamide can induce apoptosis in cancer cells and inhibit cell proliferation. N-benzyl-N-phenylnaphthalene-2-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-N-phenylnaphthalene-2-sulfonamide in lab experiments include its high potency and specificity for certain enzymes and proteins. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the main limitation of using N-benzyl-N-phenylnaphthalene-2-sulfonamide is its potential toxicity to cells and organisms. It is important to use appropriate concentrations and controls to ensure that the compound does not have any unintended effects on the system being studied.
Future Directions
There are several future directions for research involving N-benzyl-N-phenylnaphthalene-2-sulfonamide. One area of interest is the development of new inhibitors based on the structure of N-benzyl-N-phenylnaphthalene-2-sulfonamide. This could lead to the discovery of new drugs for the treatment of diseases such as cancer and inflammation. Another area of interest is the use of N-benzyl-N-phenylnaphthalene-2-sulfonamide in combination with other drugs to enhance their efficacy. Finally, there is a need for further research to understand the exact mechanisms of action of N-benzyl-N-phenylnaphthalene-2-sulfonamide and its potential effects on cellular signaling pathways.
Synthesis Methods
The synthesis of N-benzyl-N-phenylnaphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with benzyl chloride, followed by the reaction of the resulting compound with sodium sulfite. The final product is obtained by the reaction of the intermediate compound with sodium hydroxide. This method has been optimized to obtain high yields of N-benzyl-N-phenylnaphthalene-2-sulfonamide with a purity of up to 99%.
Scientific Research Applications
N-benzyl-N-phenylnaphthalene-2-sulfonamide has been used extensively in scientific research as a tool to study enzyme activity and protein-protein interactions. It is a potent inhibitor of several enzymes, including protein kinase C, cAMP-dependent protein kinase, and phospholipase C. N-benzyl-N-phenylnaphthalene-2-sulfonamide is also used to study protein-protein interactions in various signaling pathways, including the Wnt signaling pathway.
properties
IUPAC Name |
N-benzyl-N-phenylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2S/c25-27(26,23-16-15-20-11-7-8-12-21(20)17-23)24(22-13-5-2-6-14-22)18-19-9-3-1-4-10-19/h1-17H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGSJGQHCNLDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(cyclopentylacetyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6070025.png)
![(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6070028.png)
![N-(3-isoxazolylmethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6070029.png)
![2,2-dimethyl-6-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-2,3-dihydro-4H-pyran-4-one](/img/structure/B6070037.png)
![1-(ethylsulfonyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6070045.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B6070084.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6070088.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6070090.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)
![N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B6070106.png)
![1-{(benzoylimino)[(4,6-dimethyl-2-pyrimidinyl)amino]methyl}-4-piperidinecarboxamide](/img/structure/B6070121.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B6070125.png)